molecular formula C12H11NO4 B8287706 2-(tetrahydro-3-furanyloxy)-1H-isoindole-1,3(2H)-dione

2-(tetrahydro-3-furanyloxy)-1H-isoindole-1,3(2H)-dione

Cat. No. B8287706
M. Wt: 233.22 g/mol
InChI Key: DUJMOTIXIVJDSE-UHFFFAOYSA-N
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Patent
US07419967B2

Procedure details

2-(tetrahydro-3-furanyloxy)-1H-isoindole-1,3(2H)-dione (1.5 mmol, 357 mg) was combined with hydrazine (1.7 mmol, 0.053 mL) in anhydrous THF (3 mL) under nitrogen. The reaction immediately formed a white suspension and was allowed to stir at room temperature for 1 hour. The suspension was filtered directly into a flask containing 4-methoxybenzenesulfonyl chloride (1.5 mmol, 316 mg) and diisopropylethylamine (1.8 mmol, 0.320 mL) was added. After stirring at room temperature for 18 hours, the reaction was concentrated to a solid. The resulting solid was partitioned between ethyl acetate and 1N HCl, and the organic layer was separated and washed with a saturated aqueous solution of sodium bicarbonate and brine, and dried over magnesium sulfate. The crude product was concentrated to a white solid and purified by silica gel chromatography (1:1 hexanes/ethyl acetate). The purified product was then combined with ether and filtered to remove the residual phthalimide-hydrazine biproduct. The filtrate was then crystallized by adding hexanes providing 203 mg (48%) white crystals. Rf=0.2 (1:1 hexanes/ethyl acetate); H1-NMR (CDCl3): δ 7.82 (2H,d), 6.99 (2H,d), 6.85 (1H,s), 4.82-4.79 (1H,m), 3.97-3.87 (2H,m), 3.87 (3H,s), 3.83-3.70 (2H,m), 2.12-1.99 (2H,m).
Quantity
357 mg
Type
reactant
Reaction Step One
Quantity
0.053 mL
Type
reactant
Reaction Step Two
Quantity
316 mg
Type
reactant
Reaction Step Three
Quantity
0.32 mL
Type
reactant
Reaction Step Three
Name
Quantity
3 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[O:1]1[CH2:5][CH2:4][CH:3]([O:6][N:7]2C(=O)C3C(=CC=CC=3)C2=O)[CH2:2]1.NN.[CH3:20][O:21][C:22]1[CH:27]=[CH:26][C:25]([S:28](Cl)(=[O:30])=[O:29])=[CH:24][CH:23]=1.C(N(C(C)C)CC)(C)C>C1COCC1>[O:1]1[CH2:5][CH2:4][CH:3]([O:6][NH:7][S:28]([C:25]2[CH:24]=[CH:23][C:22]([O:21][CH3:20])=[CH:27][CH:26]=2)(=[O:30])=[O:29])[CH2:2]1

Inputs

Step One
Name
Quantity
357 mg
Type
reactant
Smiles
O1CC(CC1)ON1C(C2=CC=CC=C2C1=O)=O
Step Two
Name
Quantity
0.053 mL
Type
reactant
Smiles
NN
Step Three
Name
Quantity
316 mg
Type
reactant
Smiles
COC1=CC=C(C=C1)S(=O)(=O)Cl
Name
Quantity
0.32 mL
Type
reactant
Smiles
C(C)(C)N(CC)C(C)C
Step Four
Name
Quantity
3 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir at room temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction
CUSTOM
Type
CUSTOM
Details
immediately formed a white suspension
FILTRATION
Type
FILTRATION
Details
The suspension was filtered directly into a flask
ADDITION
Type
ADDITION
Details
was added
STIRRING
Type
STIRRING
Details
After stirring at room temperature for 18 hours
Duration
18 h
CONCENTRATION
Type
CONCENTRATION
Details
the reaction was concentrated to a solid
CUSTOM
Type
CUSTOM
Details
The resulting solid was partitioned between ethyl acetate and 1N HCl
CUSTOM
Type
CUSTOM
Details
the organic layer was separated
WASH
Type
WASH
Details
washed with a saturated aqueous solution of sodium bicarbonate and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
The crude product was concentrated to a white solid
CUSTOM
Type
CUSTOM
Details
purified by silica gel chromatography (1:1 hexanes/ethyl acetate)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
to remove the residual phthalimide-hydrazine biproduct
CUSTOM
Type
CUSTOM
Details
The filtrate was then crystallized
ADDITION
Type
ADDITION
Details
by adding hexanes providing 203 mg (48%) white crystals

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
O1CC(CC1)ONS(=O)(=O)C1=CC=C(C=C1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.